1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
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Overview
Description
N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-([1,1'-biphenyl]-4-yl)hexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Galactosylphytosphingosine and Related Compounds : Phytosphingosine, derived from yeast, is utilized for synthesizing galactosphingolipids, leading to the formation of 1-O-(β-D-galactopyranosyl)-phytosphingosine. This compound was further modified to create cerebrosides, with an emphasis on their melting points, optical rotation, and structural confirmation through infrared and mass spectra analysis (Pascher, 1974).
- Development of α-Galactosyl Cerebroside : A synthetic approach led to the creation of α-galactosyl cerebroside, exhibiting immunostimulatory activity. This involved the selective O-galactosylation of phytosphingosine and produced a compound with potential for medical applications (Figueroa‐Pérez & Schmidt, 2000).
Biological Activity
- Stimulation of NKT Cells : Analogues of α-Galactosyl ceramide, such as α-GalCer, show promise in stimulating invariant natural killer T (NKT) cells, leading to rapid release of Th1 and Th2 cytokines. This is significant for potential applications in immunotherapy and in the study of NKT cell responses (Trappeniers et al., 2008).
Glycolipid Aggregation and Structural Analysis
- Artificial Glycolipids and Their Aggregation : Artificial glycolipids, which contain a sugar moiety linked to a hydrophobic chain, have been studied for their ability to form stable bilayer membranes in aqueous media. This research provides insights into the potential use of such compounds in membrane-related applications (Hisaeda et al., 1997).
- Structural Analysis of Glycosphingolipids : The detailed structural analysis of glycosylinositolphosphoceramides (GIPCs) from fungi, involving a phytosphingosine moiety, sheds light on the role of these compounds in cell growth and interactions. Such studies are crucial for understanding the biochemical pathways in which these compounds are involved (Simenel et al., 2007).
Properties
Molecular Formula |
C42H67NO9 |
---|---|
Molecular Weight |
730 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-(4-phenylphenyl)hexanamide |
InChI |
InChI=1S/C42H67NO9/c1-2-3-4-5-6-7-8-9-10-11-12-18-23-35(45)38(47)34(30-51-42-41(50)40(49)39(48)36(29-44)52-42)43-37(46)24-19-13-15-20-31-25-27-33(28-26-31)32-21-16-14-17-22-32/h14,16-17,21-22,25-28,34-36,38-42,44-45,47-50H,2-13,15,18-20,23-24,29-30H2,1H3,(H,43,46)/t34-,35+,36+,38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
VATXXYXCFUBOJL-LQPUHCPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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